Methods of Application or Experimental Procedures: In a phase III study (LINC 3), open-label osilodrostat rapidly reduced mean urinary free cortisol (mUFC) excretion over 48 weeks and was superior to placebo at maintaining normal mUFC excretion after an 8-week randomized withdrawal period . The LINC 4 trial was a phase III, multicenter trial comprising an initial 12-week, randomized, double-blind, placebo-controlled (osilodrostat:placebo, 2:1) period followed by a 36-week, open-label treatment period .
Results or Outcomes Obtained: At week 12, significantly more osilodrostat (77%) than placebo (8%) patients achieved mUFC ≤ ULN (odds ratio 43.4; 95% CI 7.1, 343.2; P < 0.0001). Response was maintained at week 36, when 81% (95% CI 69.9, 89.1) of all patients achieved mUFC ≤ ULN . All patients demonstrated significant improvement from baseline on most metabolic and cardiovascular parameters, which was most evident at week 36 and sustained throughout the study period .
Osilodrostat is a synthetic compound primarily used as a therapeutic agent for managing Cushing's disease, a condition characterized by excessive cortisol production. It functions as an inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which plays a crucial role in the biosynthesis of cortisol. By inhibiting this enzyme, osilodrostat effectively lowers cortisol levels in patients who cannot undergo surgical treatment or have not responded to surgery . The compound is marketed under the brand name Isturisa and was approved for use in both the European Union and the United States in early 2020 .
Osilodrostat acts primarily through the inhibition of cytochrome P450 enzymes, particularly CYP11B1 and to a lesser extent, CYP11B2 (aldosterone synthase). The inhibition of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol, thereby reducing serum cortisol levels. The compound undergoes extensive metabolism, primarily through cytochrome P450 and UDP-glucuronosyltransferase enzymes, resulting in various metabolites that are excreted primarily via urine .
Osilodrostat's biological activity is centered around its ability to inhibit cortisol synthesis. Clinical studies have demonstrated its efficacy in reducing cortisol levels, alleviating symptoms associated with Cushing's disease. The drug's pharmacokinetics show rapid absorption with peak plasma concentrations occurring approximately one hour post-administration. Its bioavailability is high, and it is extensively metabolized with about 80% of the dose excreted as metabolites .
The synthesis of osilodrostat involves several steps, including:
Osilodrostat exhibits significant interactions with various drugs due to its metabolism by cytochrome P450 enzymes. Notably:
Such interactions underscore the importance of careful patient management when prescribing osilodrostat alongside other medications.
Osilodrostat belongs to a class of compounds that inhibit steroidogenesis. Below are some similar compounds along with comparisons highlighting their uniqueness:
Compound Name | Mechanism of Action | Indication | Unique Features |
---|---|---|---|
Metyrapone | Inhibits 11β-hydroxylase | Cushing's syndrome | Older treatment option; less selective than osilodrostat |
Ketoconazole | Inhibits multiple steroidogenic enzymes | Cushing's syndrome | Antifungal properties; broader spectrum of action |
Abiraterone | Inhibits androgen synthesis | Prostate cancer | Targets androgen production; used in oncology |
Osilodrostat's specificity for CYP11B1 makes it particularly effective for lowering cortisol levels without significantly affecting other steroid hormones compared to these alternatives .